molecular formula C16H15N5O5S B2653554 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 946312-62-5

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2653554
CAS RN: 946312-62-5
M. Wt: 389.39
InChI Key: NBPHPYFAFYTWGI-UHFFFAOYSA-N
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Description

“N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains several functional groups including an isoxazole ring, an oxadiazole ring, a pyrrolidine ring, and a benzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Isoxazole and oxadiazole rings can be formed through various synthetic methods, often involving the reaction of appropriate precursors under specific conditions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the isoxazole and oxadiazole rings might undergo reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Predicted Biological Activity

One study involves the synthesis of novel bicyclic systems incorporating the 1,2,4-oxadiazole ring through a one-pot condensation process. The biological activity of these compounds was predicted, highlighting the potential for diverse therapeutic applications (Kharchenko, Detistov, & Orlov, 2008).

Anti-inflammatory and Anti-Cancer Agents

Another research effort synthesized a series of substituted benzamide/benzene sulfonamides with a focus on their anti-inflammatory and anti-cancer properties. These compounds were developed through a method involving sodium borohydride reduction, indicating a strategic approach to crafting molecules with significant biological activities (Gangapuram & Redda, 2009).

Antimycobacterial Agents

Further research targeted antimycobacterial agents, synthesizing derivatives that exhibited promising activity against Mycobacterium tuberculosis. This work underscores the critical role of structural modifications in enhancing antimicrobial efficacy (Chavan et al., 2019).

Antibacterial Studies

N-substituted derivatives of a related structural framework were synthesized and evaluated for their antibacterial properties. This investigation provides insights into the structural features conducive to antibacterial activity, showcasing the importance of sulfonamide groups in drug design (Khalid et al., 2016).

Future Directions

Future research could explore the potential applications of this compound, particularly if it shows promising biological activity. This could involve further studies into its mechanism of action, potential uses, and safety profile .

properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5S/c22-14(18-16-20-19-15(25-16)13-7-8-17-26-13)11-3-5-12(6-4-11)27(23,24)21-9-1-2-10-21/h3-8H,1-2,9-10H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPHPYFAFYTWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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